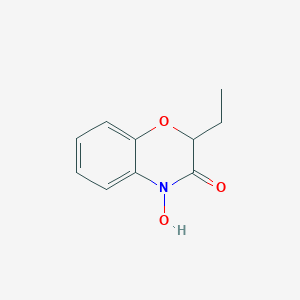
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one (EHBO) is a naturally occurring compound found in maize plants. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. EHBO has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. Additionally, 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemische Und Physiologische Effekte
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may help protect against oxidative stress. 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has also been found to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6, which may help alleviate symptoms of inflammatory conditions. Additionally, 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has several advantages for lab experiments, including its availability as a naturally occurring compound and its well-characterized biological activities. However, there are also limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one. One area of interest is the development of 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one-based therapies for various diseases, including cancer and inflammatory conditions. Another area of interest is the elucidation of the molecular mechanisms underlying 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one's biological activities. Additionally, there is interest in developing more efficient synthesis methods for 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one and its derivatives.
Synthesemethoden
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one can be synthesized through a variety of methods, including enzymatic synthesis, chemical synthesis, and extraction from maize plants. Enzymatic synthesis involves using enzymes to catalyze the reaction between 2-aminophenol and ethyl 2-chloroacetate. Chemical synthesis involves reacting 2-aminophenol with ethyl chloroformate in the presence of a base. Extraction from maize plants involves harvesting and drying the plant material, followed by extraction with organic solvents.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit antioxidant activity, which may help protect against oxidative stress and associated diseases such as cancer and neurodegenerative disorders. 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has also been found to have anti-inflammatory activity, which may help alleviate symptoms of inflammatory conditions such as arthritis and asthma. Additionally, 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one has been found to exhibit anticancer activity, which may make it a promising candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
13212-61-8 |
|---|---|
Produktname |
2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one |
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
2-ethyl-4-hydroxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H11NO3/c1-2-8-10(12)11(13)7-5-3-4-6-9(7)14-8/h3-6,8,13H,2H2,1H3 |
InChI-Schlüssel |
VVTRVUOMIPLROC-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)N(C2=CC=CC=C2O1)O |
Kanonische SMILES |
CCC1C(=O)N(C2=CC=CC=C2O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



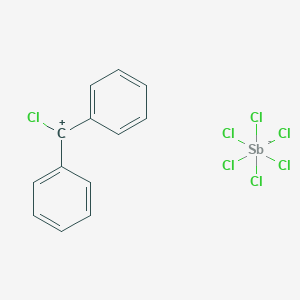
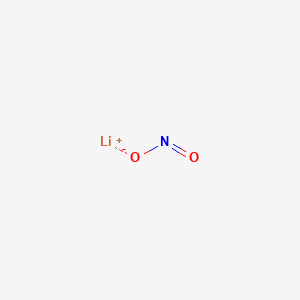
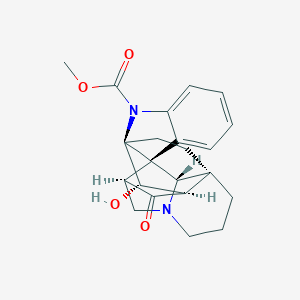
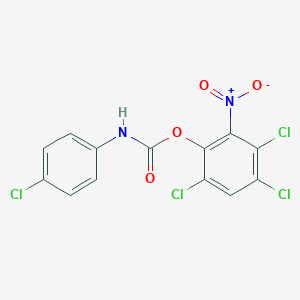
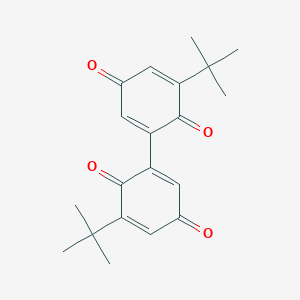


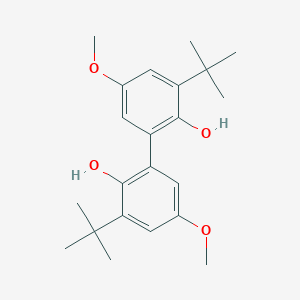
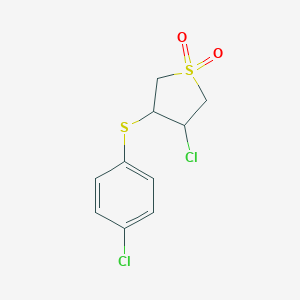

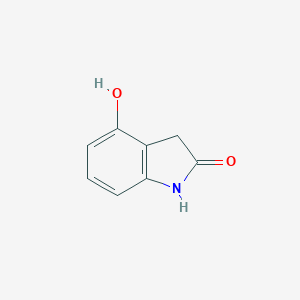
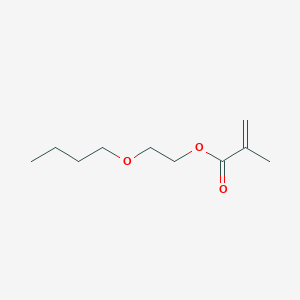
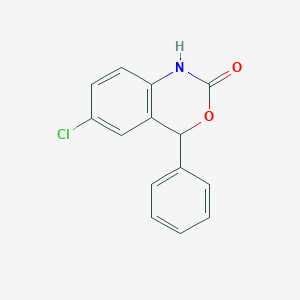
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)